molecular formula C9H11NO3 B15311276 Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate

Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate

Cat. No.: B15311276
M. Wt: 181.19 g/mol
InChI Key: JLNAUMLEVRGXAK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-3-(pyridin-2-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate

Comparison: Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of a hydroxyl group on the propanoate moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-hydroxy-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5,8,11H,6H2,1H3

InChI Key

JLNAUMLEVRGXAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=N1)O

Origin of Product

United States

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